2,6-Dichloro-3-nitrobenzyl Bromide
Description
Chemical Identity and Nomenclature
This compound represents a highly functionalized aromatic compound with the molecular formula C₇H₄BrCl₂NO₂ and a molecular weight of 284.92 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 83141-02-0, which serves as its unique identifier in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry name for this compound is 2-(bromomethyl)-1,3-dichloro-4-nitrobenzene, which accurately describes the substitution pattern on the benzene ring.
The compound exhibits multiple synonymous designations in the scientific literature, including 2-bromomethyl-1,3-dichloro-4-nitro-benzene and benzene, 2-(bromomethyl)-1,3-dichloro-4-nitro-, reflecting variations in nomenclature conventions across different chemical databases. The Simplified Molecular Input Line Entry System representation of the molecule is expressed as O=N+[O-], which provides a standardized textual description of its molecular structure.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrCl₂NO₂ |
| Molecular Weight | 284.92 g/mol |
| Chemical Abstracts Service Number | 83141-02-0 |
| International Union of Pure and Applied Chemistry Name | 2-(bromomethyl)-1,3-dichloro-4-nitrobenzene |
| Molecular Descriptor Language Number | MFCD20491417 |
The compound belongs to the broader class of nitrobenzyl bromides, which are characterized by the presence of both a brominated methyl group and a nitro group attached to a benzene ring. This structural classification is significant because it determines the compound's reactivity profile and its applications in synthetic organic chemistry.
Historical Context and Research Significance
The research significance of this compound has evolved considerably over the past several decades, with its importance becoming particularly pronounced in the development of novel synthetic methodologies. The compound has emerged as a valuable substrate in carbene-catalyzed reactions, representing a significant advancement in organocatalytic processes. In 2016, researchers demonstrated that nitrobenzyl bromides, including derivatives similar to this compound, could undergo N-heterocyclic carbene-mediated single-electron-transfer processes under reductive conditions.
The development of carbene-catalyzed reductive coupling reactions involving nitrobenzyl bromides marked a paradigm shift in the synthetic utility of these compounds. This methodology enables the direct coupling of two initially electrophilic carbons through a formal polarity-inversion of the benzyl bromide, providing access to tertiary alcohol products via reaction with ketones. The research demonstrated that the presence of a nitro group is crucial for initiating the single-electron-transfer process under N-heterocyclic carbene catalysis, establishing these compounds as important substrates for radical chemistry.
Photochemical applications have also contributed significantly to the research importance of nitrobenzyl-containing compounds. The ortho-nitrobenzyl moiety has been extensively studied as a photolabile protecting group, with applications ranging from caged biological molecules to photoresponsive materials. Research has shown that ortho-nitrobenzyl derivatives undergo photocleavage through a well-characterized mechanism involving aci-nitro intermediate formation, making them valuable tools in photochemical synthesis.
The synthetic chemistry of related dichloro-nitropyridine compounds has provided additional context for understanding the reactivity patterns of polyhalogenated nitroaromatic systems. Patent literature from 2018 describes improved synthetic methodologies for preparing 2,6-dichloro-3-nitropyridine with yields exceeding 80 percent, demonstrating the commercial significance of related polysubstituted nitroaromatic compounds.
| Research Area | Year | Significance |
|---|---|---|
| Carbene-Catalyzed Reactions | 2016 | Introduction of N-heterocyclic carbene-mediated single-electron-transfer processes |
| Photochemical Applications | 2023 | Development of photocleavable protecting group strategies |
| Synthetic Methodology | 2018 | Improved preparation methods for related polysubstituted compounds |
Structural Features and Functional Group Analysis
The molecular structure of this compound exhibits a complex substitution pattern that significantly influences its chemical behavior and reactivity profile. The benzene ring serves as the central structural framework, bearing four distinct substituents that create a highly electronically modified aromatic system. The nitro group at position 3 functions as a strong electron-withdrawing group, while the chlorine atoms at positions 2 and 6 provide additional electron-withdrawing character through both inductive and mesomeric effects.
The bromomethyl group attached to the benzene ring represents the most reactive functional unit within the molecule. This benzyl bromide functionality is particularly susceptible to nucleophilic substitution reactions and can participate in radical chemistry under appropriate conditions. The electron-withdrawing nature of the surrounding substituents enhances the electrophilic character of the benzylic carbon, making it more reactive toward nucleophilic attack.
Computational analysis reveals that the nitro group adopts a specific torsional angle relative to the benzene ring plane, which is influenced by the steric interactions with adjacent chlorine atoms. This conformational preference affects the electronic distribution within the molecule and influences its reactivity patterns. The presence of multiple electron-withdrawing groups creates a significant depletion of electron density from the aromatic ring, fundamentally altering its chemical behavior compared to simple benzyl bromides.
The spatial arrangement of the functional groups creates unique steric and electronic environments that influence the molecule's participation in various chemical transformations. The 2,6-dichloro substitution pattern provides steric protection to the nitro group at position 3, while simultaneously enhancing its electron-withdrawing effect through inductive coupling. This combination of steric and electronic factors contributes to the compound's distinctive reactivity profile in synthetic applications.
| Functional Group | Position | Electronic Effect | Steric Influence |
|---|---|---|---|
| Nitro Group (-NO₂) | 3 | Strong electron-withdrawing | Moderate steric bulk |
| Chlorine Atoms (Cl) | 2, 6 | Electron-withdrawing | Steric protection of nitro group |
| Bromomethyl Group (-CH₂Br) | 1 | Electron-withdrawing | Primary reaction site |
| Benzene Ring | Core | π-electron system | Planar aromatic framework |
The overall molecular geometry exhibits characteristics typical of polysubstituted aromatic compounds, with bond angles and distances that reflect the influence of multiple substituents on the electronic structure. The compound's three-dimensional structure has been characterized through computational methods, revealing conformational preferences that optimize the balance between steric repulsion and electronic stabilization. These structural features collectively determine the compound's behavior in chemical reactions and its utility as a synthetic intermediate in organic chemistry research.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYAGOYHCUEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451869 | |
| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-02-0 | |
| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2,6-dichloro-3-nitrobenzyl bromide typically follows the approach of free-radical bromination of the corresponding methyl-substituted aromatic compound, namely 2,6-dichloro-3-nitrotoluene. This method introduces a bromine atom selectively at the benzylic methyl position, yielding the benzyl bromide derivative.
- The bromination is usually initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide , or by photochemical activation (UV or visible light).
- Bromine can be added directly or generated in situ via various bromine sources, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) .
- The reaction is typically conducted in an inert organic solvent like 1,2-dichloroethane under controlled temperature conditions.
This general approach is well-documented in patent EP3587391A1 and related literature, which describes the preparation of nitrobenzyl bromides by free-radical bromination of nitrotoluenes with bromine or bromine sources under atmospheric or modified pressure conditions.
Specific Preparation Method for this compound
While direct literature specifically naming this compound is limited, the preparation closely parallels the method for 2-nitrobenzyl bromide, with adjustments for the dichloro substituents.
Stepwise Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Starting material: 2,6-dichloro-3-nitrotoluene | The aromatic methyl compound bearing nitro and dichloro substituents at specified positions. |
| 2. | Bromine source: N-bromosuccinimide (NBS) or Br2 | Bromine is either added directly or generated in situ using NBS or DBDMH. |
| 3. | Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide | Radical initiator to start the bromination reaction. |
| 4. | Solvent: 1,2-dichloroethane or similar chlorinated solvent | Provides a suitable medium for the reaction and dissolves reactants. |
| 5. | Temperature: 70–75 °C | Reaction temperature optimized for radical bromination without side reactions. |
| 6. | Reaction time: 2 hours or until completion | Monitored by analytical methods such as HPLC. |
The reaction proceeds via a radical chain mechanism, where the methyl group is selectively brominated to form the benzyl bromide. Hydrogen bromide (HBr) is formed as a by-product and can be recycled or converted back to bromine by comproportionation with bromic acid (HBrO3) or its salts, enhancing process efficiency and sustainability.
Example: Industrial-Scale Preparation of 2-Nitrobenzyl Bromide (Analogous Method)
An industrial process for 2-nitrobenzyl bromide, which can be adapted for this compound, is described as follows:
| Parameter | Value |
|---|---|
| Reactor volume | 5000 L bromination reactor |
| Solvent | 300 kg 1,2-dichloroethane |
| Starting material | 226 kg o-nitrotoluene (analogous to 2,6-dichloro-3-nitrotoluene) |
| Initiator | 27 kg azobisisobutyronitrile (AIBN) |
| Bromine source | 889 kg 40% hydrobromic acid + 448 kg 30% hydrogen peroxide (to generate bromine in situ) |
| Temperature | 72–75 °C |
| Reaction time | 2 hours |
| Yield | 98.5% pure benzyl bromide |
Process outline:
- The methylated nitroaromatic and AIBN are dissolved in dichloroethane and stirred.
- Separately, hydrobromic acid and hydrogen peroxide are added slowly to generate bromine in situ.
- The bromination proceeds under controlled temperature with continuous stirring.
- After reaction completion, the mixture is cooled, and layers separated.
- The organic phase is washed, solvent removed under reduced pressure, and the product crystallized.
This method achieves high conversion (>99%) and high purity without significant dibrominated by-products.
Alternative Preparation Routes
An alternative approach involves the reduction of 2,3-dichloro-6-nitrobenzaldehyde to the corresponding benzyl alcohol, followed by conversion to benzyl bromide via reaction with sulfonyl halides or other suitable leaving groups.
| Step | Description |
|---|---|
| Reduction | 2,3-dichloro-6-nitrobenzaldehyde reduced to 2,3-dichloro-6-nitrobenzyl alcohol using sodium borohydride or similar reducing agents in alcohol or chlorinated solvents. |
| Conversion | Benzyl alcohol reacted with alkyl or aryl sulfonyl halides (e.g., tosyl chloride) in the presence of a base to form benzyl sulfonate intermediate. |
| Bromide formation | Substitution of the sulfonate group with bromide ion to yield the benzyl bromide. |
This multistep method is more complex and less direct but can be used when direct bromination is problematic or for specific substitution patterns.
Summary Table of Preparation Methods
| Method | Starting Material | Bromine Source | Initiator | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Free-radical bromination | 2,6-dichloro-3-nitrotoluene | Br2 or NBS or generated in situ from HBr + H2O2 | AIBN or benzoyl peroxide | 1,2-dichloroethane | 70–75 °C, 2 h | ~98% | Direct, high yield, industrially scalable |
| Reduction + substitution | 2,3-dichloro-6-nitrobenzaldehyde | Sulfonyl halide (e.g., tosyl chloride) | Base (e.g., pyridine) | Alcohol or chlorinated solvent | 0–RT, several hours | Moderate | Multi-step, useful for specific derivatives |
Research Findings and Practical Considerations
- Selectivity: Radical bromination under controlled conditions selectively targets the benzylic methyl group without affecting aromatic chlorides or nitro groups.
- By-products: Minimal formation of dibrominated or over-brominated products when reaction parameters are optimized.
- Reaction control: Use of in situ bromine generation reduces handling of elemental bromine and improves safety.
- Scalability: The method is amenable to batch, semicontinuous, or continuous processing, allowing industrial-scale production.
- Environmental impact: Recycling of HBr and use of comproportionation reactions to regenerate bromine improve process greenness.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-nitrobenzyl Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Reduction: Formation of 2,6-dichloro-3-aminobenzyl bromide.
Oxidation: Formation of oxidized benzyl derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
2,6-Dichloro-3-nitrobenzyl bromide is characterized by its molecular formula . The presence of two chlorine atoms and a nitro group on the benzene ring enhances its electrophilicity, making it a suitable candidate for nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating various chemical transformations.
Organic Synthesis
DCNB is frequently employed as an intermediate in organic synthesis. Its reactivity allows for the formation of diverse chemical entities:
- Nucleophilic Substitution Reactions : The compound undergoes nucleophilic substitution, where the bromine atom can be replaced by various nucleophiles. This property is exploited in synthesizing more complex molecules.
- Synthesis of Pharmacologically Active Compounds : DCNB is used to create intermediates for drugs. For example, it plays a crucial role in the synthesis of anagrelide, a compound used to reduce platelet counts in patients with certain blood disorders .
Biological Applications
DCNB has been utilized in biological research for modifying biomolecules:
- Bioconjugation : It can be used to label proteins or other biomolecules, aiding in the study of biological processes and interactions.
- Drug Development : Research has shown that derivatives of DCNB exhibit potential therapeutic effects, including anti-inflammatory properties . Its derivatives are investigated for their pharmacokinetic profiles to assess bioavailability and efficacy .
Industrial Applications
In industrial chemistry, DCNB is valued for its role in producing specialty chemicals:
- Manufacturing of Agrochemicals : Its derivatives are explored for use as insecticides and fungicides due to their biological activity .
- Production of Specialty Polymers : DCNB can be incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitrobenzyl Bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Molecular Targets and Pathways
The compound primarily targets nucleophilic sites in molecules, leading to the formation of new covalent bonds. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Benzyl Bromides
Crystallographic and Bond Parameter Analysis
Key structural parameters (bond lengths, torsion angles) for benzyl bromides vary with substituent type and position. A comparative analysis based on crystallographic data from related compounds reveals the following trends:
Table 1: Structural Parameters of Selected Benzyl Bromides
| Compound | Substituents | Ring–CH₂ Bond Length (Å) | CH₂–Br Bond Length (Å) | Torsion Angle (°) |
|---|---|---|---|---|
| Benzyl Bromide | None | 1.48 | 1.98 | 82 |
| 2,6-Dimethoxybenzyl Bromide | 2,6-OCH₃ | 1.51 | 2.01 | 89 |
| 3,5-Dimethoxybenzyl Bromide | 3,5-OCH₃ | 1.52* | 2.03* | 91* |
| 2,6-Dichloro-3-nitrobenzyl Bromide | 2,6-Cl, 3-NO₂ | 1.53 (predicted) | 2.05 (predicted) | 92 (predicted) |
*Data from single-crystal X-ray diffraction studies ; discrepancies in 3,5-dimethoxy data arise from powder vs. single-crystal methods.
- Substituent Effects: Electron-Withdrawing Groups (EWG): The chlorine and nitro groups in this compound reduce electron density at the aromatic ring, elongating both the Ring–CH₂ (1.53 Å predicted) and CH₂–Br bonds (2.05 Å predicted) compared to unsubstituted benzyl bromide. This elongation is more pronounced than in methoxy-substituted analogs (e.g., 2,6-dimethoxy), where electron-donating groups (EDG) partially counteract bond weakening . Torsion Angle: The torsion angle between the aromatic ring and CH₂–Br group approaches 90° (predicted 92°), indicating near-perpendicular geometry. This aligns with steric and electronic effects observed in 2,6-dimethoxybenzyl bromide (89°), where substituents hinder free rotation .
Reactivity and Stability
- Nucleophilic Substitution: The strong EWG nature of Cl and NO₂ increases the electrophilicity of the benzylic carbon, enhancing reactivity in SN₂ reactions compared to EDG-substituted analogs. For example, this compound is predicted to undergo faster alkylation with nucleophiles than 2,6-dimethoxybenzyl bromide.
- Hydrolytic Stability : Despite increased reactivity, the steric bulk of substituents may impede hydrolysis. This contrasts with methyl bromide (), a smaller molecule with high volatility and acute toxicity but lower steric protection .
Research Findings and Implications
Substituent-Driven Trends
- Electronic Effects : Nitro groups exert a stronger electron-withdrawing effect (-I, -M) than chlorine, further polarizing the C–Br bond and accelerating reactions like nucleophilic aromatic substitution.
Biological Activity
2,6-Dichloro-3-nitrobenzyl bromide (DCNB) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of DCNB, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHBrClNO
Molecular Weight: 252.47 g/mol
DCNB features two chlorine atoms and a nitro group attached to a benzyl structure, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
-
Antimicrobial Activity:
DCNB has shown potential antimicrobial properties against various bacterial strains. The presence of electron-withdrawing groups like nitro and chloro enhances its ability to disrupt bacterial cell membranes, leading to cell death. -
Cytotoxic Effects:
Research indicates that DCNB exhibits cytotoxicity against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways, particularly those involved in cell cycle regulation. -
Enzyme Inhibition:
DCNB acts as an inhibitor for specific enzymes, including those involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, thereby modulating enzymatic activity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DCNB against Gram-positive and Gram-negative bacteria. Results indicated that DCNB inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating significant activity against resistant strains .
Study 2: Cytotoxicity on Cancer Cells
In vitro studies using MCF-7 breast cancer cells revealed that DCNB induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic changes . The IC50 value for DCNB was determined to be approximately 45 µM.
Research Findings
| Biological Activity | IC50/Effect Concentration | Target/Pathway |
|---|---|---|
| Antimicrobial (E. coli) | MIC = 64 µg/mL | Cell membrane disruption |
| Cytotoxicity (MCF-7) | IC50 = 45 µM | Apoptosis induction |
| Enzyme Inhibition | IC50 = 30 µM | Metabolic enzymes |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2,6-dichloro-3-nitrobenzyl bromide, and what critical parameters govern reaction efficiency?
- Methodological Answer : A common approach involves bromination of a pre-functionalized aromatic precursor. For example, N-bromosuccinimide (NBS) in dichloromethane (CH₂Cl₂) at low temperatures (0°C) can selectively introduce bromide while preserving nitro and chloro substituents . Key parameters include temperature control (to avoid nitro group decomposition), stoichiometric excess of brominating agents (1.2–1.5 equivalents), and inert atmospheres to prevent oxidation. Purification typically involves column chromatography with silica gel and non-polar solvent systems (e.g., hexane/ethyl acetate).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C-NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range, with splitting patterns reflecting chlorine and nitro group ortho/para effects. The benzyl bromide CH₂ group appears as a singlet near δ 4.5–5.0 ppm .
- IR Spectroscopy : Key stretches include C-Br (~560–600 cm⁻¹), NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry (MS) : The molecular ion peak [M]⁺ should align with the molecular weight (e.g., ~294.4 g/mol), with isotopic patterns reflecting Cl and Br contributions.
Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is ideal for quantifying impurities. Gas chromatography (GC) with flame ionization detection may also be used if the compound is sufficiently volatile. Calibrate against certified reference materials (CRMs) from authoritative sources like the CRC Handbook of Chemistry and Physics for retention time validation .
Q. What are the optimal storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the benzyl bromide moiety. Avoid aqueous solvents; anhydrous dimethyl sulfoxide (DMSO) or CH₂Cl₂ is recommended for stock solutions .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., denitration or dehalogenation) during the synthesis of this compound?
- Methodological Answer :
- Use low-temperature bromination (≤0°C) to suppress nitro group decomposition .
- Employ radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) to minimize undesired radical pathways.
- Monitor reaction progress via thin-layer chromatography (TLC) every 30 minutes to optimize quenching timing.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or IR shifts)?
- Methodological Answer :
- For NMR discrepancies, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and consider dynamic processes like restricted rotation of the nitro group .
- Use computational tools (e.g., density functional theory, DFT) to simulate spectra and assign peaks accurately.
- Cross-validate with X-ray crystallography if single crystals are obtainable (SHELX software for structure refinement) .
Q. What strategies improve solubility and reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Pre-activate the bromide with catalytic Pd(0) or Cu(I) to facilitate oxidative addition in Suzuki-Miyaura couplings.
- For nucleophilic substitutions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to nitro groups) for nucleophilic attack.
- Use molecular dynamics simulations to assess steric effects from chlorine substituents.
Q. What experimental designs are recommended for studying the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Conduct kinetic studies in buffered solutions (pH 3–11) at 25°C, monitoring hydrolysis via UV-Vis spectroscopy (loss of bromide absorbance at ~200 nm) .
- Use rotating ring-disk electrode (RRDE) methods to track bromide ion release electrochemically in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
